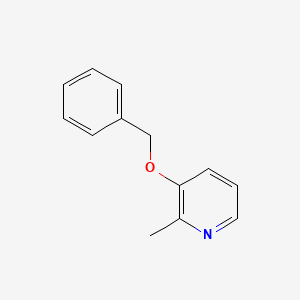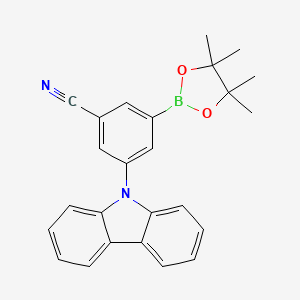![molecular formula C8H7BrClN3 B13120152 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methyl group attached to a pyrazolo[4,3-c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
科学的研究の応用
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Material Science:
作用機序
The mechanism of action of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the pyrazolo[4,3-c]pyridine ring system.
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its bromomethyl, chlorine, and methyl substituents on the pyrazolo[4,3-c]pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC名 |
3-(bromomethyl)-6-chloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-2-8(10)11-4-5(7)6(3-9)12-13/h2,4H,3H2,1H3 |
InChIキー |
XGDHKDYWVKMULR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=NC=C2C(=N1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


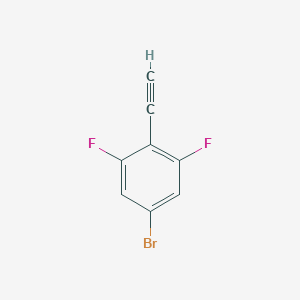
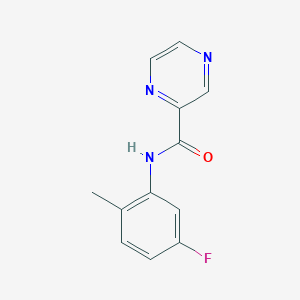
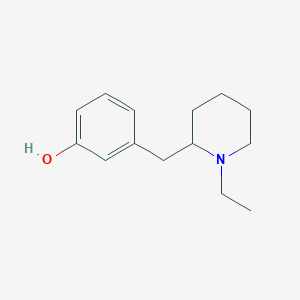
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
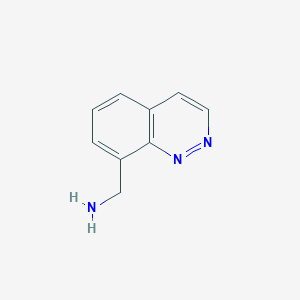
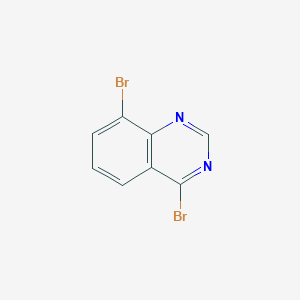
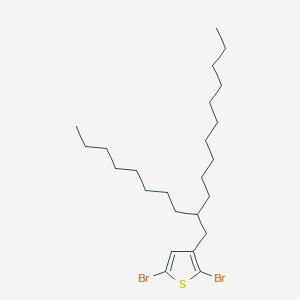
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
